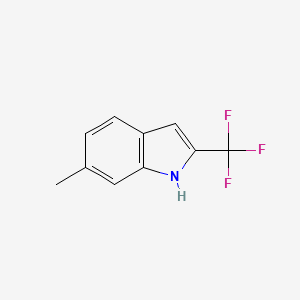

1H-Indole, 6-methyl-2-(trifluoromethyl)-

Description

1H-Indole, 6-methyl-2-(trifluoromethyl)- is a substituted indole derivative characterized by a methyl group at position 6 and a trifluoromethyl (-CF₃) group at position 2 of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Properties

Molecular Formula |

C10H8F3N |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

6-methyl-2-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H8F3N/c1-6-2-3-7-5-9(10(11,12)13)14-8(7)4-6/h2-5,14H,1H3 |

InChI Key |

HYMQPICHDYWVPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most effective and regioselective methods for preparing 1H-Indole, 6-methyl-2-(trifluoromethyl)- involves copper-catalyzed trifluoromethylation of indoles. This approach typically uses copper salts such as CuSO4·5H2O as catalysts, with tert-butyl hydroperoxide (TBHP) as an oxidant, and solvents like acetonitrile or dimethylacetamide (DMA). The reaction is often assisted by removable directing groups to enhance regioselectivity at the 2-position of the indole ring.

Reaction Conditions and Yields

- Catalyst: CuSO4·5H2O (10 mol%)

- Oxidant: TBHP (70% aqueous solution)

- Solvent: Acetonitrile (MeCN) or DMA

- Temperature: 85°C

- Reaction time: ~1 hour

- Atmosphere: Air or nitrogen

Under optimized conditions, yields of up to 86% isolated product have been reported. The reaction shows high regioselectivity for the 2-position trifluoromethylation when a removable directing group is employed, such as N-Boc protection on the indole nitrogen.

Mechanistic Insights

Control experiments suggest a radical mechanism is involved, where the copper catalyst facilitates the generation of trifluoromethyl radicals that selectively add to the 2-position of the indole ring. The directing group helps stabilize intermediates and guides regioselectivity.

Data Table: Effect of Solvent and Catalyst on Yield

| Entry | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | CuSO4 | DMA | 22 | Initial trial |

| 2 | CuSO4 | DCM | Trace | Low reactivity |

| 3 | CuSO4 | Acetone | 46 | Improved yield |

| 4 | CuSO4 | MeCN | 54 | Further improvement |

| 5 | CuSO4·5H2O | MeCN | 65 | Better catalyst form |

| 6 | CuSO4·5H2O | MeCN (1 mL) | 86 | Optimized solvent volume |

| 7 | FeCl3, FeCl2, CuCl | MeCN | 0 | No product |

| 8 | None | MeCN | 0 | No catalyst, no reaction |

Source: Adapted from Frontiers in Chemistry, 2019

Visible-Light Induced Intramolecular Radical Cyclization

Method Overview

An alternative preparation method involves visible-light induced intramolecular radical cyclization using ruthenium-based photocatalysts. This method uses N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides as precursors under blue LED irradiation in dry solvents like DMSO.

Reaction Conditions

- Catalyst: Ru(phen)3Cl2 (2 mol%)

- Base: Tri(p-methoxyphenyl)amine (5 mol%)

- Solvent: Dry DMSO

- Atmosphere: Nitrogen

- Light source: 5 W blue LED

- Temperature: Room temperature

- Reaction time: Several hours

This method allows the synthesis of 2-trifluoromethyl indoles with good yields and functional group tolerance.

Advantages

- Mild reaction conditions

- Avoids harsh reagents

- High regioselectivity

- Applicable to various substituted indoles

Friedel–Crafts Alkylation with Aromatic Fluoromethyl Ketones

Method Overview

Another approach involves the reaction of indoles with aromatic fluoromethyl ketones in the presence of bases and quaternary ammonium salts in aqueous media. This method produces trifluoromethyl(indolyl)phenylmethanols, which can be further transformed into trifluoromethylated indoles.

Reaction Conditions

- Base: Potassium carbonate (K2CO3, 15 mol%)

- Phase transfer catalyst: Tetrabutylammonium bromide (TBAB, 15-20 mol%)

- Solvent: Water

- Temperature: Room temperature

- Reaction time: Variable, typically hours

Yields and Substrate Scope

Yields range from 79% to 97% depending on the indole substitution pattern. Electron-donating and electron-withdrawing groups on the indole ring are well tolerated.

Data Table: Selected Yields for Indole Substrates

| Indole Substrate | Product Code | Yield (%) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|

| Simple indole (1b) | 3p | 96 | 98 | 122–124 |

| Methoxy-substituted (1c) | 3q | 79 | 99 | 160–161 |

| Fluoro-substituted (1e) | 3s | 94 | 99 | 112–113 |

| Azaindole derivatives (1g–1j) | 3u–3x | 90–97 | 97–99 | 165–240 |

Source: Beilstein Journal of Organic Chemistry, 2020

Summary of Preparation Methods

| Method | Catalyst/Conditions | Yield Range (%) | Key Features | Limitations |

|---|---|---|---|---|

| Copper-catalyzed trifluoromethylation | CuSO4·5H2O, TBHP, MeCN, 85°C | 65–86 | High regioselectivity, radical mechanism | Requires directing group |

| Visible-light induced cyclization | Ru(phen)3Cl2, blue LED, DMSO, RT | Moderate to good | Mild conditions, photocatalysis | Requires specialized catalyst |

| Friedel–Crafts alkylation in water | K2CO3, TBAB, aqueous, RT | 79–97 | Green solvent, broad substrate scope | Limited to phenylmethanol derivatives |

Analytical Confirmation

The synthesized 1H-Indole, 6-methyl-2-(trifluoromethyl)- is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the substitution pattern and purity.

- Infrared Spectroscopy (IR): Confirms functional groups.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight.

- X-ray Crystallography: Used for definitive structural confirmation in some cases.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under suitable conditions.

Major Products Formed: The major products formed from these reactions include indole derivatives with different functional groups, which can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

1H-Indole, 6-methyl-2-(trifluoromethyl)- has shown potential as a lead compound in drug discovery due to its ability to interact with various biological targets. Notably, its derivatives have been investigated for their activity against HIV-1 integrase. The introduction of functional groups at specific positions on the indole core has been found to enhance inhibitory effects against this viral target, with some derivatives exhibiting IC50 values as low as 0.13 μM .

Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase

| Compound | IC50 (μM) | Structural Modification |

|---|---|---|

| Compound 3 | 0.13 | Long branch at C3 position |

| Compound 20a | 0.13 | C6-halogenated benzene at C6 position |

| Compound X | 1.05 | Halogenated aniline at C6 position |

Biological Studies

The compound is utilized as a probe in biochemical assays, facilitating the study of various biological processes. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and cellular functions. For instance, studies have demonstrated that it can act as an enzyme inhibitor or receptor modulator, influencing key biochemical pathways.

Industrial Applications

In addition to its research applications, 1H-Indole, 6-methyl-2-(trifluoromethyl)- is employed in the production of agrochemicals and dyes. Its unique chemical properties allow for the synthesis of complex organic molecules that are crucial in various industrial processes .

Case Study 1: Antiviral Activity

A study focused on the synthesis of indole-2-carboxylic acid derivatives revealed their effectiveness as HIV-1 integrase inhibitors. The research highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships that inform future drug design efforts .

Case Study 2: Biochemical Probes

Research has shown that compounds like 1H-Indole, 6-methyl-2-(trifluoromethyl)- can serve as effective probes for studying enzyme kinetics and interactions within cellular environments. These studies have implications for drug development and understanding disease mechanisms .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-Methyl-6-(trifluoromethyl)indole (2u)

- Structure : Trifluoromethyl at position 6, methyl at position 1.

- Synthesis : Prepared via alkylation of 6-(trifluoromethyl)indole with NaH and MeI in DMF (94% yield).

- Physical Properties : Colorless oil; Rf = 0.79 (pentane/Et₂O 9:1).

- ¹H NMR : Distinct signals at δ 3.83 (s, CH₃) and δ 7.73–6.58 (aromatic protons).

- Key Difference: The methyl group at position 1 (vs.

6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole

- Structure : Trifluoromethyl at position 2, bromo at position 6, with a partially saturated pyrrole ring.

- Molecular Weight : 266.06 g/mol.

- Synthetic Route: Not explicitly detailed, but bromine substitution at position 6 introduces steric bulk and polarizability compared to methyl.

Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate

- Structure : Trifluoromethyl at position 6, carboxylate ester at position 2.

- Molecular Formula: C₁₁H₈F₃NO₂; 95% purity.

- Key Difference: The carboxylate group at position 2 enhances polarity and hydrogen-bonding capacity, contrasting with the nonpolar methyl group in the target compound.

Methyl-Substituted Indoles

Methyl groups are electron-donating substituents that increase hydrophobicity and modulate steric effects:

6-Methyl-1H-indole

- Structure : Methyl at position 5.

- Key Properties : Simpler structure lacking the trifluoromethyl group; lower molecular weight (131.17 g/mol) and predicted boiling/melting points compared to trifluoromethyl analogs.

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

- Structure : Methyl at position 2, fluoro at position 6, and a chlorophenyl group at position 1.

- Crystallography : Demonstrates planar indole ring with substituents influencing packing and intermolecular interactions.

Halogen-Substituted Indoles

Halogens like chlorine and fluorine introduce electronegativity and bioisosteric properties:

Biological Activity

1H-Indole, 6-methyl-2-(trifluoromethyl)- (commonly referred to as CF3-indole) is a derivative of indole, a well-known heterocyclic compound with significant biological activity. This article explores the biological activity of CF3-indole, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

CF3-indole has the molecular formula C10H8F3N and possesses unique chemical characteristics due to the trifluoromethyl group at the 2-position of the indole ring. This substitution enhances lipophilicity and alters electronic properties, potentially impacting its biological interactions.

Synthesis

The synthesis of CF3-indole typically involves:

- Starting Materials : Indole derivatives and trifluoromethylating agents.

- Reaction Conditions : Conditions may vary but often include polar solvents and specific temperature controls to optimize yield.

Antimicrobial Activity

Recent studies have demonstrated that CF3-indole exhibits notable antimicrobial properties. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a related indole derivative demonstrated minimum inhibitory concentrations (MICs) as low as 0.012 μM against multidrug-resistant strains of Mycobacterium tuberculosis .

Antiviral Activity

CF3-indole has been evaluated for its antiviral potential. In vitro assays indicate that derivatives of indole, including CF3-indole, can inhibit viral replication. For example, similar compounds have shown IC50 values in the low micromolar range against influenza viruses . The mechanism often involves interference with viral entry or replication processes.

Anticancer Activity

Indoles are recognized for their anticancer properties. CF3-indole derivatives have been linked to inducing apoptosis in cancer cell lines through various mechanisms:

- Mechanisms : Induction of cell cycle arrest and apoptosis via mitochondrial pathways.

- Case Studies : In one study, an indole derivative led to significant cytotoxic effects in glioblastoma cells (GBM), with morphological changes indicative of cell death .

Structure-Activity Relationship (SAR)

Research into the SAR of CF3-indole has revealed that:

- The presence of the trifluoromethyl group significantly enhances cytotoxicity compared to non-fluorinated analogs.

- Substitutions at different positions on the indole ring can lead to varied biological profiles, impacting both efficacy and selectivity against target cells .

Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-methyl-2-(trifluoromethyl)-1H-indole, and what are common experimental pitfalls?

The synthesis of trifluoromethylated indoles typically involves multi-step protocols, including cyclization, halogenation, and trifluoromethylation. For example, tetrachloromonospirocyclotriphosphazenes and diamines can be coupled in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography . Key challenges include:

- Reactivity control : The trifluoromethyl group’s electron-withdrawing nature may require careful temperature modulation to avoid side reactions.

- Purification : Co-products like triethylammonium chloride must be removed via filtration, and TLC monitoring (e.g., silica gel plates) is critical to track reaction progress .

- Yield optimization : Incomplete trifluoromethylation or competing substitution pathways may necessitate iterative adjustments to stoichiometry or catalyst loading.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing structural features of this compound?

A combination of techniques is recommended:

- X-ray crystallography : SHELX programs (e.g., SHELXL) enable precise determination of molecular geometry, including bond angles and trifluoromethyl group orientation .

- NMR spectroscopy : NMR is critical for confirming trifluoromethyl incorporation, while NMR resolves methyl and aromatic proton environments.

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns.

Table 1 : Key spectral benchmarks for 6-methyl-2-(trifluoromethyl)-1H-indole

| Technique | Expected Signals/Parameters |

|---|---|

| NMR | δ ≈ -60 to -65 ppm (CF) |

| X-ray | C-F bond length: ~1.33–1.35 Å; C-C-F angle: ~109° |

| HRMS | [M+H] m/z calculated for CHFN: 200.0688 |

Advanced: How can researchers resolve contradictions in reaction yields when employing different trifluoromethylation agents (e.g., Ruppert-Prakash vs. Togni reagents)?

Discrepancies in yields often arise from reagent-specific mechanisms:

- Ruppert-Prakash reagent (TMSCF) : Requires anhydrous conditions and transition-metal catalysts (e.g., CuI), favoring nucleophilic trifluoromethylation but sensitive to steric hindrance .

- Togni reagent (hypervalent iodine) : Electrophilic trifluoromethylation proceeds under milder conditions but may generate iodine byproducts complicating purification .

Methodological approach :

Conduct kinetic studies (e.g., in situ IR monitoring) to compare reaction rates.

Analyze byproduct profiles via LC-MS to identify competing pathways.

Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

Advanced: What computational strategies are suitable for predicting the electronic effects of the trifluoromethyl group on indole reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic substitution patterns : The CF group’s meta-directing effects in indole derivatives.

- Frontier molecular orbitals : HOMO-LUMO gaps to predict reactivity in cross-coupling reactions.

- Solvent interactions : COSMO-RS models to simulate solvation effects on reaction pathways.

For validation, compare computational results with experimental NMR chemical shifts and X-ray-derived electrostatic potential maps .

Advanced: How can researchers optimize purification strategies for trifluoromethylated indoles with structurally similar byproducts?

- Chromatographic challenges : Similar polarities between target and byproducts (e.g., regioisomers) require gradient elution optimization.

- Advanced techniques :

- HPLC with chiral columns : Resolves enantiomers if asymmetric synthesis is attempted.

- Crystallization screening : Use solvent pairs (e.g., hexane/ethyl acetate) to exploit differential solubility.

- Countercurrent chromatography : Effective for gram-scale separations of non-volatile impurities .

Advanced: What strategies address conflicting crystallographic data in structural studies of trifluoromethylated heterocycles?

- Data refinement : Use SHELXL’s twin refinement tools for handling twinned crystals, common in fluorinated compounds due to packing irregularities .

- Disorder modeling : Split CF group positions with PART instructions in refinement software.

- Validation metrics : Cross-check R-factors, residual density maps, and Hirshfeld surfaces to confirm structural plausibility .

Table 2 : Common crystallographic parameters for trifluoromethylated indoles

| Parameter | Typical Range/Value |

|---|---|

| R (I > 2σ(I)) | < 0.05 |

| C-F bond length | 1.32–1.35 Å |

| Torsion angle (CF) | 0–10° (planar deviation) |

Advanced: How can researchers evaluate the biological activity of 6-methyl-2-(trifluoromethyl)-1H-indole derivatives?

- In vitro assays :

- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Cellular uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa).

- In silico docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like HIV reverse transcriptase (e.g., efavirenz analogs) .

- Metabolic stability : Microsomal incubation assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.